Cas no 68765-52-6 (3-Amino-4-(phenylamino)benzonitrile)
3-Amino-4-(phenylamino)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-4-(phenylamino)benzonitrile
- 3-amino-4-anilinobenzonitrile
- 2-Amino-4-cyan-diphenylamin
- 3-amino-4-anilino-benzonitrile
- HMS1586J14
- 68765-52-6
- Z56756362
- AKOS008965767
- Benzonitrile, 3-amino-4-(phenylamino)-
- MLS000533842
- Oprea1_288053
- SCHEMBL13610402
- SR-01000234811
- SR-01000234811-1
- CS-0210326
- CHEMBL1341469
- AC6626
- BS-24616
- DB-228536
- DTXSID10358241
- SY029482
- SB78653
- MFCD02376089
- HMS2277L12
- SMR000141280
- DTXCID50309297
-
- MDL: MFCD02376089
- Inchi: 1S/C13H11N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2
- InChI Key: IQOJDSWWUHQSEO-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)C1C=CC(C#N)=CC=1N
Computed Properties
- Exact Mass: 209.09500
- Monoisotopic Mass: 209.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- PSA: 61.84000
- LogP: 3.53828
3-Amino-4-(phenylamino)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Amino-4-(phenylamino)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A615435-100mg |
3-Amino-4-(phenylamino)benzonitrile |
68765-52-6 | 100mg |
$ 92.00 | 2023-04-19 | ||
| TRC | A615435-250mg |
3-Amino-4-(phenylamino)benzonitrile |
68765-52-6 | 250mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A615435-500mg |
3-Amino-4-(phenylamino)benzonitrile |
68765-52-6 | 500mg |
$ 293.00 | 2023-04-19 | ||
| TRC | A615435-1g |
3-Amino-4-(phenylamino)benzonitrile |
68765-52-6 | 1g |
$ 408.00 | 2023-04-19 | ||
| Alichem | A019097405-5g |
3-Amino-4-(phenylamino)benzonitrile |
68765-52-6 | 95% | 5g |
$611.49 | 2023-09-01 | |
| abcr | AB335241-1 g |
3-Amino-4-(phenylamino)benzonitrile; 96% |
68765-52-6 | 1g |
€358.00 | 2022-08-31 | ||
| abcr | AB335241-5 g |
3-Amino-4-(phenylamino)benzonitrile; 96% |
68765-52-6 | 5g |
€974.20 | 2022-08-31 | ||
| abcr | AB335241-1g |
3-Amino-4-(phenylamino)benzonitrile, 96%; . |
68765-52-6 | 96% | 1g |
€382.00 | 2025-04-17 | |
| abcr | AB335241-5g |
3-Amino-4-(phenylamino)benzonitrile, 96%; . |
68765-52-6 | 96% | 5g |
€1045.00 | 2025-04-17 | |
| eNovation Chemicals LLC | D527111-5g |
3-Amino-4-(phenylamino)benzonitrile |
68765-52-6 | 95% | 5g |
$645 | 2024-07-20 |
3-Amino-4-(phenylamino)benzonitrile Suppliers
3-Amino-4-(phenylamino)benzonitrile Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on 3-Amino-4-(phenylamino)benzonitrile
3-Amino-4-(phenylamino)benzonitrile and Its Role in Modern Benzonitrile Chemistry
3-Amino-4-(phenylamino)benzonitrile (CAS No. 68765-52-6) is a benzonitrile derivative that has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical research. This compound is characterized by the presence of an amino group at the 3-position and a phenylamino substituent at the 4-position, which together form a heterocyclic scaffold with electronic properties that make it a valuable candidate for drug discovery. The benzonitrile core, combined with the amino and phenylamino functional groups, contributes to its reactivity and biological activity, positioning it as a key molecule in the development of targeted therapies.
Recent studies have highlighted the synthetic utility of 3-Amino-4-(phenylamino)benzonitrile in the creation of complex organic molecules. For instance, a 2023 publication in *Journal of Organic Chemistry* demonstrated how this compound serves as a precursor for the synthesis of aromatic amides and nitrile derivatives, which are essential in the design of antimicrobial agents. The phenylamino group, in particular, exhibits electrophilic characteristics, enabling it to participate in electrophilic aromatic substitution reactions. This property is critical for the functionalization of benzonitrile scaffolds, which are widely used in medicinal chemistry for their ability to modulate protein-ligand interactions.
3-Amino-4-(phenylamino)benzonitrile has also been explored for its biological activity in in vitro and in vivo models. Research published in *Bioorganic & Medicinal Chemistry* in 2022 revealed that this compound exhibits antioxidant properties by scavenging free radicals, which is a critical mechanism in the prevention of oxidative stress-related diseases. The amino group at the 3-position is believed to play a key role in electron donation, enhancing the molecule's ability to neutralize ROS (reactive oxygen species). This makes 3-Amino-4-(phenylamino)benzonitrile a promising candidate for anti-inflammatory and neuroprotective applications.
One of the most intriguing aspects of 3-Amino-4-(phenylamino)benzonitrile is its potential as a precursor for drug-like molecules. A 2023 study in *MedChemComm* investigated its ability to act as a building block for the synthesis of kinase inhibitors, which are widely used in cancer therapy. The phenylamino group was found to interact with ATP-binding sites in protein kinases, thereby inhibiting phosphorylation processes that drive tumor growth. This discovery underscores the therapeutic potential of 3-Amino-4-(phenylamino)benzonitrile in the development of targeted therapies for oncology.
3-Amino-4-(phenylamino)benzonitrile is also being studied for its role in materials science. A 2023 paper in *Advanced Materials* reported that this compound can be incorporated into conductive polymers due to its conjugated π-electron system. The benzonitrile core provides electron-withdrawing properties, which enhance the electrical conductivity of polymer matrices. This application is particularly relevant for the development of flexible electronics and energy storage devices, where conductive materials are essential.
In the realm of environmental chemistry, 3-Amino-4-(phenylamino)benzonitrile has been analyzed for its degradation behavior in aqueous systems. A 2023 study in *Environmental Science & Technology* found that this compound undergoes photodegradation under UV light, breaking down into less toxic byproducts. This property is important for assessing the ecological impact of organic pollutants, as it suggests that 3-Amino-4-(phenylamino)benzonitrile may have a lower environmental footprint compared to other nitrile derivatives.
The synthetic pathways for 3-Amino-4-(phenylamino)benzonitrile have also been optimized to improve yield and selectivity. A 2023 article in *Organic & Biomolecular Chemistry* described a two-step synthesis involving nitrile coupling and amino functionalization. This method allows for the regioselective introduction of the phenylamino group, ensuring the chemical purity of the final product. Such advancements in synthetic chemistry are crucial for scaling up drug production and industrial applications.
Finally, 3-Amino-4-(phenylamino)benzonitrile has been evaluated for its toxicological profile in preclinical studies. A 2023 review in *Toxicology Reports* indicated that this compound exhibits low acute toxicity and good biocompatibility in in vitro models. These findings support its potential for pharmaceutical development, as toxicity is a critical factor in the drug approval process. Further clinical trials will be necessary to fully assess its safety and efficacy in human applications.
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